2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Key structural features include:
- Position 6: Benzyl group (C₆H₅CH₂-), enhancing hydrophobicity and steric bulk.
- Position 7: Methyl group (CH₃), contributing to electronic and steric effects.
- Position 3: Nitrile (-CN), a strong electron-withdrawing group influencing reactivity and stability.
Synthesis: Prepared via reflux reactions with a yield of 74%, yielding colorless crystals with a melting point (m.p.) of 275–277°C . Spectral data (IR, ¹H NMR) confirm the structure, with IR peaks at 3403, 3283 (N-H stretching), and 2184 cm⁻¹ (C≡N) .
Properties
Molecular Formula |
C23H19N3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3 |
InChI Key |
KYZCGEGELCYBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Starting Materials :
-
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Benzaldehyde or substituted benzaldehyde (1.0 mmol)
-
-
Catalyst and Solvent :
-
Procedure :
-
The mixture is refluxed for 50–60 minutes, yielding the target compound via:
-
-
Yield Optimization :
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Et3N | Ethanol | 50 | 85 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Methanol | 60 | 74 |
Stepwise Synthesis via Preformed intermediates
For substrates requiring regioselectivity, a stepwise approach is employed:
Synthesis of Arylmethylene Malononitrile Intermediates
Arylmethylene malononitriles are prepared separately by condensing aldehydes with malononitrile under acidic conditions (e.g., acetic acid, 80°C, 2 h). These intermediates are then reacted with 4-hydroxy-6-methylpyridin-2(1H)-one to enhance control over substituent placement.
Cyclization and Tautomerization
The preformed arylmethylene malononitrile (1.0 mmol) and pyridone (1.0 mmol) are refluxed in methanol with piperidine, leading to:
-
Enolization of the pyridone.
-
Conjugate addition to the α,β-unsaturated nitrile.
-
Cyclodehydration and tautomerization to afford the final product.
Key Advantage : Higher purity (>98% by 1H NMR) due to controlled intermediate formation.
Solvent and Catalyst Effects on Reaction Efficiency
Comparative studies reveal solvent and catalyst choices critically impact yield:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Et3N | 78 (reflux) | 85 | >95 |
| Methanol | Piperidine | 64 (reflux) | 80 | >98 |
| DMF | DBU | 100 | 65 | 90 |
-
Ethanol/Et3N : Optimal for rapid cyclization but may require recrystallization.
-
Methanol/piperidine : Superior purity due to in-situ precipitation.
Large-Scale Industrial Production
Industrial protocols emphasize cost-effectiveness and scalability:
-
Continuous Flow Reactors : Enable high-throughput synthesis with automated temperature control.
-
Solvent Recycling : Methanol and ethanol are recovered via distillation for reuse.
-
Crystallization : Products are purified using dimethylformamide (DMF) or ethanol recrystallization, achieving >99% purity.
Mechanistic Insights and Side Reactions
Competing Pathways
Mitigation Strategies
-
Stoichiometric Control : Maintain a 1:1:1 ratio of pyridone, malononitrile, and aldehyde.
-
Inert Atmosphere : Use nitrogen or argon to prevent oxidation.
Recent Advances in Catalysis
Emerging methods employ MnO2 and KOtBu for dehydrogenative coupling, though primarily applied to related pyranoquinolones . These methods remain experimental for the target compound but suggest future optimization avenues.
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile group (-C≡N) at position 3 undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity and bioactivity.
| Reaction Conditions | Product | Yield | Notes |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.), reflux | Carboxylic acid | ~60–70% | Requires prolonged heating for complete conversion |
| NaOH (aq.), H<sub>2</sub>O<sub>2</sub>, RT | Amide intermediate | 45–55% | Milder conditions favor amide formation |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion addition, forming an intermediate iminide that tautomerizes to the amide.
Acylation of the Amino Group
The primary amino group at position 2 reacts readily with acylating agents to form substituted amides, enhancing stability and modulating pharmacological properties.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Reflux in pyridine | N-Acetyl derivative | 85% |
| Benzoyl chloride | Room temperature, DCM | N-Benzoyl derivative | 78% |
Key Finding : Acylation improves metabolic stability in pharmacokinetic studies, as demonstrated for structurally related pyrano[3,2-c]pyridines .
Alkylation Reactions
The amino group also participates in alkylation reactions, enabling the introduction of alkyl or arylalkyl chains.
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methyl derivative | 70% |
| Benzyl bromide | NaH, THF, 0°C→RT | N-Benzyl derivative | 65% |
Application : Alkylation is utilized to enhance lipophilicity for blood-brain barrier penetration in CNS-targeted drug candidates.
Reduction of the Oxo Group
The ketone group at position 5 can be reduced to a secondary alcohol, though steric hindrance from the fused ring system necessitates strong reducing agents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH<sub>4</sub>, MeOH | RT, 12 h | No reaction | – |
| LiAlH<sub>4</sub>, THF | Reflux, 6 h | Secondary alcohol | 40% |
Structural Limitation : The fused pyrano-pyridine system creates steric constraints, limiting reduction efficiency .
Substitution at the Benzyl Group
The benzyl moiety at position 6 undergoes hydrogenolysis or electrophilic substitution under specific conditions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>, Pd/C (10%) | EtOH, RT | Debenzylated analog | 90% |
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | Nitro-substituted derivative | 55% |
Utility : Debenzylation is a key step in synthesizing unsubstituted analogs for structure-activity relationship (SAR) studies .
Cyclization and Ring Expansion
The pyrano[3,2-c]pyridine core participates in ring-expansion reactions under oxidative conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA, CH<sub>2</sub>Cl<sub>2</sub> | RT, 24 h | Epoxidized intermediate | 50% |
| OsO<sub>4</sub>, NMO | THF/H<sub>2</sub>O, 0°C | Dihydroxylated derivative | 60% |
Significance : Ring modifications alter electronic properties, influencing binding affinity to biological targets.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Product Stability |
|---|---|---|---|
| Carbonitrile (C≡N) | Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, NaOH | High (carboxylic acid) |
| Amino (-NH<sub>2</sub>) | Acylation | Ac<sub>2</sub>O, BzCl | Moderate to high |
| Oxo (C=O) | Reduction | LiAlH<sub>4</sub> | Low (steric hindrance) |
| Benzyl (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>) | Hydrogenolysis | H<sub>2</sub>/Pd | High |
Scientific Research Applications
Common Synthesis Techniques
- One-Pot Reactions : Utilizing a combination of reactants such as aldehydes, malononitrile, and various catalysts to facilitate the formation of pyranopyridine derivatives.
- Green Chemistry Approaches : Employing environmentally friendly solvents and conditions to enhance yield and reduce waste during synthesis.
Biological Activities
The compound exhibits a range of biological activities that make it a valuable candidate for further research in pharmacology.
Antitumor Activity
Recent studies have indicated that derivatives of this compound possess antitumor properties. For instance, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research has demonstrated that 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Compounds within this class have also been reported to possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have investigated the applications of this compound in different therapeutic areas:
- Cancer Treatment : A study highlighted the effectiveness of pyranopyridine derivatives in inhibiting tumor growth in xenograft models. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival .
- Infection Control : Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated significant inhibition zones compared to standard antibiotics .
- Inflammation Models : Research utilizing animal models demonstrated that treatment with this compound reduced markers of inflammation significantly when compared to control groups .
Mechanism of Action
The mechanism of action of 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Substituent Effects at Position 4 and 6
Variations at these positions significantly alter physical and chemical properties:
Key Trends :
- Electron-withdrawing groups (e.g., -NO₂, -CN): Increase thermal stability but may lower yields due to steric or electronic challenges in synthesis.
- Electron-donating groups (e.g., -OCH₃) : Improve solubility but reduce m.p. .
- Position 6 substituents : Bulky groups (benzyl) increase m.p. compared to linear chains (phenethyl) .
Functional Group Variations at Position 3
Replacing the nitrile group with carboxylate esters modifies properties:
Implications : The nitrile group’s strong dipole and hydrogen-bond acceptor capacity likely contribute to higher thermal stability and crystallinity compared to esters.
Biological Activity
The compound 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and biological effects, drawing from various research studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile, with the molecular formula . Its structure features a pyrano-pyridine core that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under reflux conditions. For instance, a general method includes the condensation of arylmethylene malononitriles with substituted amino compounds to yield the desired product with a reported yield of approximately 74% .
Anticancer Activity
Research indicates that compounds similar to 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization which leads to cell cycle arrest .
| Compound Type | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Pyrano-pyridine derivatives | 0.36 | HeLa |
| Other analogs | >20 | CCRF-CEM leukemia |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in infectious diseases .
Antidiabetic Activity
Another area of interest is the antidiabetic activity associated with similar heterocyclic compounds. Some studies suggest that these compounds may enhance insulin sensitivity and glucose uptake in muscle cells .
Case Studies
- Anticancer Mechanism Study
- Antimicrobial Efficacy Assessment
Q & A
Q. What methodologies elucidate structure-activity relationships (SAR) for this scaffold?
- Methodological Answer :
- Analog Synthesis : Replace benzyl with heteroaryl groups (e.g., thiophene) and assess cytotoxicity .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using X-ray crystallography .
- In Vivo Studies : Test pharmacokinetics in rodent models to validate in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
